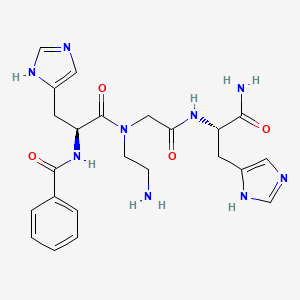
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is a synthetic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide typically involves the coupling of benzoyl chloride with L-histidine, followed by the addition of N-(2-aminoethyl)glycine and L-histidinamide. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed using techniques like NMR and mass spectrometry .
Aplicaciones Científicas De Investigación
N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases related to histidine metabolism.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
N-Benzoyl-L-glycyl-L-histidyl-L-leucine: Similar in structure but with a leucine residue instead of histidinamide.
N-Benzoyl-L-arginyl-L-histidyl-L-phenylalanine: Contains arginine and phenylalanine residues, differing in amino acid composition.
Uniqueness: N-Benzoyl-L-histidyl-N-(2-aminoethyl)glycyl-L-histidinamide is unique due to its specific combination of benzoyl, histidyl, aminoethyl, glycyl, and histidinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
328391-07-7 |
|---|---|
Fórmula molecular |
C23H29N9O4 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
N-[(2S)-1-[2-aminoethyl-[2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C23H29N9O4/c24-6-7-32(12-20(33)30-18(21(25)34)8-16-10-26-13-28-16)23(36)19(9-17-11-27-14-29-17)31-22(35)15-4-2-1-3-5-15/h1-5,10-11,13-14,18-19H,6-9,12,24H2,(H2,25,34)(H,26,28)(H,27,29)(H,30,33)(H,31,35)/t18-,19-/m0/s1 |
Clave InChI |
IDYFZRLQYCGZNR-OALUTQOASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N(CCN)CC(=O)N[C@@H](CC3=CN=CN3)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)N(CCN)CC(=O)NC(CC3=CN=CN3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


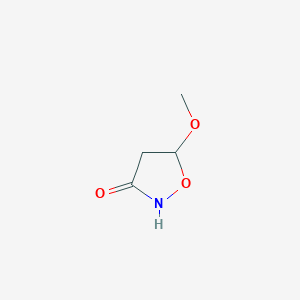

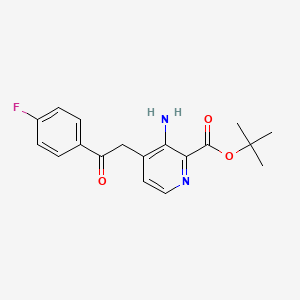
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
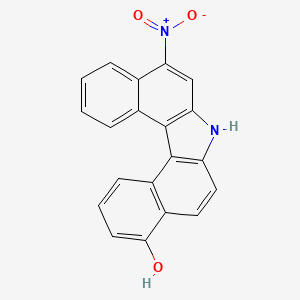
![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
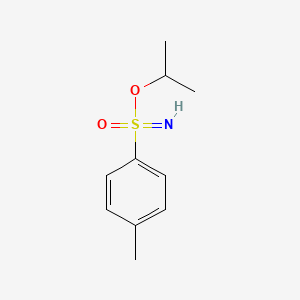
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
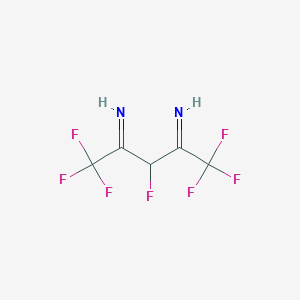
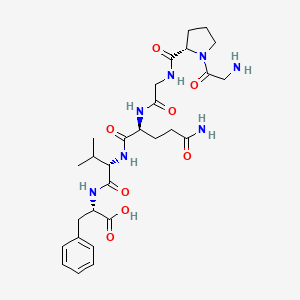

![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
